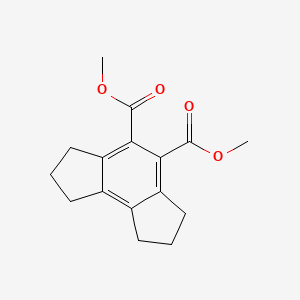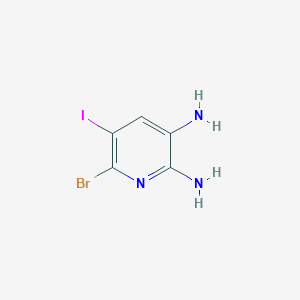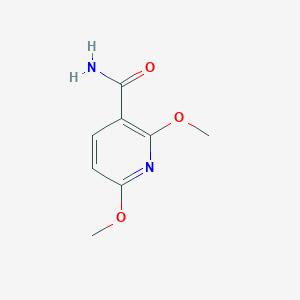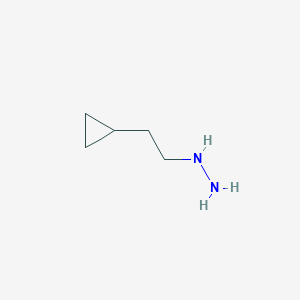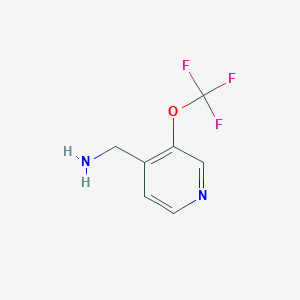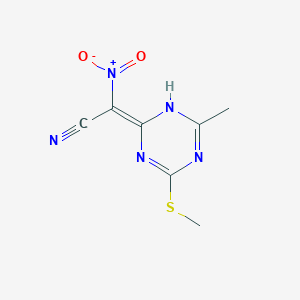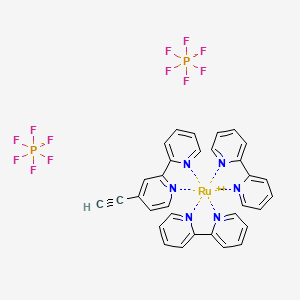
(2,2'-Bipyridine)(4-ethynyl-2,2'-bipyridine)Ruthenium hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)Ruthenium hexafluorophosphate is a coordination compound that features a ruthenium center coordinated to two bipyridine ligands and one ethynyl-substituted bipyridine ligand. This compound is known for its unique electrochemical and photophysical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)Ruthenium hexafluorophosphate typically involves the reaction of ruthenium precursors with bipyridine ligands. One common method involves the reaction of [Ru(bipy)2Cl2]·2H2O with 4-ethynyl-2,2’-bipyridine in the presence of a suitable base, followed by the addition of hexafluorophosphate anion to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring precise control over reaction conditions to maintain product purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)Ruthenium hexafluorophosphate undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can revert the oxidized ruthenium back to its lower oxidation states.
Substitution: Ligand substitution reactions can occur, where one or more ligands coordinated to the ruthenium center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium(IV) ammonium nitrate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of coordinating solvents or additional ligands .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ruthenium(III) complexes, while substitution reactions can produce a variety of ruthenium complexes with different ligand environments .
Aplicaciones Científicas De Investigación
(2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)Ruthenium hexafluorophosphate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)Ruthenium hexafluorophosphate involves its ability to undergo metal-to-ligand charge transfer (MLCT) transitions. These transitions result in the generation of excited states that can participate in various photochemical and electrochemical processes. The compound’s molecular targets and pathways include interactions with DNA, proteins, and other biomolecules, leading to its applications in bioimaging and therapeutic research .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate: Known for its use in electrochemical and photochemical applications.
(4,4’-Bisphenyl-ethynyl-2,2’-bipyridyl)Rhenium tricarbonyl chloride: Used as a catalyst for CO2 reduction.
Uniqueness
(2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)Ruthenium hexafluorophosphate is unique due to its combination of bipyridine and ethynyl-substituted bipyridine ligands, which confer distinct electrochemical and photophysical properties. This makes it particularly suitable for applications requiring precise control over electronic and photonic behavior .
Propiedades
Fórmula molecular |
C32H24F12N6P2Ru |
|---|---|
Peso molecular |
883.6 g/mol |
Nombre IUPAC |
4-ethynyl-2-pyridin-2-ylpyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate |
InChI |
InChI=1S/C12H8N2.2C10H8N2.2F6P.Ru/c1-2-10-6-8-14-12(9-10)11-5-3-4-7-13-11;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h1,3-9H;2*1-8H;;;/q;;;2*-1;+2 |
Clave InChI |
USBRJFBKNBEQBS-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=NC=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine, (2R-trans)-](/img/structure/B13132375.png)

![6-Fluoroimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13132378.png)


![benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate](/img/structure/B13132407.png)

